molecular formula C7H9N3O B1489783 1-(Pyrimidin-2-yl)azetidin-3-ol CAS No. 1341070-48-1

1-(Pyrimidin-2-yl)azetidin-3-ol

Cat. No.: B1489783
CAS No.: 1341070-48-1
M. Wt: 151.17 g/mol
InChI Key: HICIOIMHKIQJLO-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)azetidin-3-ol is a heterocyclic compound featuring a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) linked to an azetidine moiety (a four-membered saturated ring containing one nitrogen atom) with a hydroxyl group at the 3-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and conformational rigidity from the azetidine ring.

Properties

CAS No.

1341070-48-1

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-pyrimidin-2-ylazetidin-3-ol

InChI

InChI=1S/C7H9N3O/c11-6-4-10(5-6)7-8-2-1-3-9-7/h1-3,6,11H,4-5H2

InChI Key

HICIOIMHKIQJLO-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NC=CC=N2)O

Canonical SMILES

C1C(CN1C2=NC=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Pyridine/Pyrimidine Family

Pyridine Derivatives with Aliphatic Chains
  • 3-(2-Aminopyridin-3-yl)propan-1-ol (): Structure: A pyridine ring substituted with an aminopropyl alcohol chain. Key Differences: Lacks the azetidine ring and pyrimidine system. Molecular Weight: ~152–190 g/mol (inferred from similar compounds in ).
  • 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (): Structure: A fluorinated pyridine with a propargyl alcohol substituent. Key Differences: The alkyne group and fluorine substitution enhance electronic effects, which may influence reactivity and bioavailability. The absence of a saturated nitrogen-containing ring distinguishes it from the azetidine-based target compound.
Pyrimidine Derivatives with Piperidine/Piperazine Rings
  • 1-(Pyrimidin-4-yl)piperidin-4-ol ():
    • Structure : A pyrimidine ring linked to a six-membered piperidine ring with a hydroxyl group at the 4-position.
    • Key Differences :
  • Ring Size : Piperidine (6-membered) vs. azetidine (4-membered), impacting conformational flexibility and steric interactions.
  • Substitution Position: Pyrimidin-4-yl vs. Molecular Weight: ~180–200 g/mol (estimated).
  • 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride (): Structure: Similar to the above but with an amine group instead of a hydroxyl. The dihydrochloride salt form improves stability for commercial use .
Complex Pyrimidine Derivatives (e.g., AZ20) ():
  • Structure : 4-[4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]-pyrimidin-2-yl]-1H-indole.
  • Key Differences: Substituents: Incorporates a morpholine ring and methylsulfonyl cyclopropyl group, increasing molecular complexity and lipophilicity. Applications: AZ20 is a known kinase inhibitor, suggesting that pyrimidine-azetidine hybrids like the target compound could similarly target enzymatic pathways but with improved pharmacokinetics due to smaller ring systems.

Physicochemical and Commercial Comparison

Compound Core Structure Ring Size Key Functional Groups Molecular Weight (g/mol) Commercial Availability
1-(Pyrimidin-2-yl)azetidin-3-ol Azetidine + Pyrimidine 4-membered -OH, pyrimidin-2-yl ~167 (estimated) Not listed in evidence
1-(Pyrimidin-4-yl)piperidin-4-ol Piperidine + Pyrimidine 6-membered -OH, pyrimidin-4-yl ~180–200 6 suppliers
3-(2-Aminopyridin-3-yl)propan-1-ol Pyridine + propane chain N/A -NH2, -OH ~152–190 Listed in catalogs
AZ20 Pyrimidine + indole 6-membered Morpholine, cyclopropyl, -SO2CH3 ~450 (estimated) Patent-protected

Implications of Structural Differences

  • Ring Size : Smaller azetidine rings may enhance metabolic stability compared to piperidine analogs, as four-membered rings resist enzymatic degradation better in some cases.
  • Substituent Position: Pyrimidin-2-yl vs.
  • Functional Groups : Hydroxyl groups improve solubility, while amines (e.g., in piperidin-4-amine derivatives) offer protonation sites for salt formation and enhanced bioavailability.

Preparation Methods

General Synthetic Approaches

The synthesis of 1-(Pyrimidin-2-yl)azetidin-3-ol typically involves the construction of the azetidine ring bearing a hydroxyl group at the 3-position, followed by coupling or substitution with a pyrimidin-2-yl group at the nitrogen of the azetidine ring. Two main strategies are commonly reported:

Preparation of Azetidin-3-ol Core

A key intermediate in the synthesis is azetidin-3-ol or its substituted derivatives. One green and facile method involves the reaction of benzylamine with 2-(chloromethyl)oxirane to form 1-benzylazetidin-3-ol, which can be further manipulated to introduce desired substituents or protective groups.

Example Procedure:

  • Benzylamine (30 g, 324 mmol) is dissolved in water (450 mL).
  • 2-(Chloromethyl)oxirane (30 g, 280 mmol) is added slowly under 0–5 °C.
  • The reaction mixture is stirred at 0–5 °C for 16 hours.
  • The product, 1-benzylazetidin-3-ol, is isolated by filtration and washing.

This method is advantageous due to mild conditions and good yields, providing a versatile intermediate for further functionalization.

Coupling with Pyrimidin-2-yl Moiety

The coupling of the azetidin-3-ol core with the pyrimidine ring is often achieved via nucleophilic substitution or condensation reactions involving pyrimidine derivatives such as pyrimidin-2-yl halides or imines.

Reported General Procedure:

  • A mixture of N-(pyrimidin-2-yl)-substituted methanimine and triethylamine (TEA) in 1,4-dioxane is cooled to 0–5 °C.
  • The cooled solution is stirred to promote cyclization forming the azetidinone intermediate.
  • Subsequent reduction or substitution reactions yield the azetidin-3-ol derivative bearing the pyrimidin-2-yl group.

This approach leverages the reactivity of imines and the nucleophilicity of the azetidine nitrogen for ring closure and functionalization.

Oxidation and Functional Group Transformations

In some synthetic routes, azetidin-3-ol derivatives are further oxidized or protected to facilitate subsequent reactions. For example, oxidation of 1-ethylsulfonylazetidin-3-ol to the corresponding azetidin-3-one is achieved under aerobic conditions using nitroxyl reagents and oxidizing agents.

Subsequent Horner-Wadsworth-Emmons reactions with phosphonate reagents allow the introduction of additional functional groups, enhancing molecular complexity.

Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Intermediate Reference
1 Formation of azetidin-3-ol core Benzylamine + 2-(chloromethyl)oxirane, 0–5 °C, 16 h 1-Benzylazetidin-3-ol (intermediate)
2 Coupling with pyrimidin-2-yl imine N-(pyrimidin-2-yl) methanimine + TEA, 1,4-dioxane, 0–5 °C Azetidinone intermediate
3 Reduction/functionalization Various reducing agents or nucleophiles This compound
4 Oxidation Nitroxyl reagent, oxidizing agent, aerobic conditions Azetidin-3-one derivatives
5 Horner-Wadsworth-Emmons reaction Phosphonate reagent, base, alcoholic solvent, 0 °C Functionalized azetidine derivatives

Analytical and Characterization Techniques

Throughout these synthetic processes, standard analytical methods are employed to monitor reaction progress and confirm product structures:

  • Thin-layer chromatography (TLC) with petroleum ether-ethyl acetate solvent system
  • Infrared spectroscopy (IR) using KBr pellets to identify functional groups
  • Proton nuclear magnetic resonance (1H NMR) spectroscopy in DMSO-d6 for structural elucidation
  • Mass spectrometry (MS) for molecular weight confirmation

Research Findings and Optimization Notes

  • The synthesis of azetidin-3-ol derivatives via epoxide ring opening with amines is efficient and environmentally friendly, avoiding harsh reagents.
  • Cooling during imine coupling steps (0–5 °C) is critical to control reaction rates and avoid side products.
  • Aerobic oxidation methods provide a green alternative to traditional oxidants for azetidin-3-ol to azetidin-3-one conversion.
  • The use of protective groups such as N-Boc facilitates selective reactions on the azetidine ring without affecting the pyrimidine moiety.
  • Crystallization and recrystallization steps are important for purification and yield optimization of the final product.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • 1^1H NMR : Look for signals corresponding to the azetidine hydroxyl proton (δ 4.5–5.5 ppm, broad) and pyrimidine protons (δ 8.0–9.0 ppm for aromatic H) .
    • 13^{13}C NMR : Pyrimidine carbons appear at δ 150–160 ppm, while azetidine carbons resonate at δ 50–70 ppm .
  • IR Spectroscopy : A strong O-H stretch (~3200–3500 cm1^{-1}) confirms the hydroxyl group .
  • Mass Spectrometry (MS) : The molecular ion peak (e.g., [M+H]+^+) should match the calculated molecular weight (C7_7H9_9N3_3O: 167.08 g/mol) .

How can researchers resolve contradictions in biological activity data for this compound derivatives?

Advanced
Discrepancies often arise from:

  • Compound purity : Validate via HPLC (>95% purity) and elemental analysis .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies.
  • Solubility issues : Use co-solvents (e.g., DMSO) at non-toxic concentrations and confirm solubility via dynamic light scattering .
    Mitigation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and include positive/negative controls .

What strategies optimize reaction conditions to minimize byproducts during synthesis?

Q. Advanced

  • Solvent selection : Use DMF or THF to stabilize intermediates and reduce side reactions .
  • Temperature control : Gradual heating (ramp to 100°C over 1 hour) prevents decomposition.
  • Catalyst screening : Test Pd(OAc)2_2/XPhos systems for efficient cross-coupling .
    Case study : A 15% yield improvement was achieved by switching from batch to continuous flow reactors, enhancing mixing and heat transfer .

How do computational tools aid in predicting novel synthetic pathways for this compound derivatives?

Q. Advanced

  • Retrosynthesis software : Tools like Pistachio or Reaxys propose feasible routes by analyzing known reactions .
  • DFT calculations : Predict regioselectivity in substitution reactions by modeling transition states.
  • Machine learning : Train models on reaction databases to prioritize high-yield conditions .

What are the stability considerations for storing this compound, and how should degradation be monitored?

Q. Basic

  • Storage : Keep under inert atmosphere (N2_2) at −20°C in amber vials to prevent oxidation and photodegradation .
  • Degradation markers : Monitor via HPLC for new peaks (e.g., hydrolyzed products at Rt_t ± 0.5 min).
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w for long-term storage .

What parameters are critical when designing biological assays for this compound?

Q. Advanced

  • Target engagement : Confirm binding to intended targets (e.g., kinases) via SPR or ITC.
  • Cytotoxicity screening : Use MTT assays in HEK293 or HepG2 cells to rule off-target effects.
  • Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding .

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